molecular formula C18H16ClNO3 B5169828 ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate

ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate

Cat. No. B5169828
M. Wt: 329.8 g/mol
InChI Key: XWQHQBVFYBGKID-VAWYXSNFSA-N
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Description

Ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate, also known as ethyl-4-[(E)-(3-((4-chlorophenyl)carbonyl)-3-oxoprop-1-en-1-yl)amino]benzoate, is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate is not fully understood. However, it is believed that it exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response. By inhibiting COX-2, ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
Ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of the inflammatory response. Additionally, ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases such as cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate in lab experiments is its ability to selectively inhibit COX-2 without affecting the activity of COX-1, an enzyme that is involved in the production of prostaglandins that play a crucial role in maintaining normal physiological functions such as gastric mucosal protection and renal blood flow. This selectivity reduces the risk of adverse effects such as gastrointestinal bleeding and renal toxicity that are associated with nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. However, one of the limitations of using ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research and development of ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate. One of the areas of interest is its potential use in the treatment of cancer. It has been shown to exhibit anticancer activity against various cancer cell lines such as breast, lung, and colon cancer cells. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties for clinical use. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. It has been shown to exhibit neuroprotective effects against oxidative stress-induced neuronal damage. Further studies are needed to investigate its potential as a therapeutic agent for neurodegenerative disorders.

Synthesis Methods

The synthesis of ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate can be achieved through the reaction between ethyl 4-aminobenzoate and 4-chlorocinnamic acid. The reaction is carried out in the presence of a suitable catalyst and solvent under specific reaction conditions. The product obtained is a yellowish crystalline solid that is purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

Ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use in the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease.

properties

IUPAC Name

ethyl 4-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-2-23-18(22)14-5-9-16(10-6-14)20-12-11-17(21)13-3-7-15(19)8-4-13/h3-12,20H,2H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQHQBVFYBGKID-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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